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Introduction

Zastaprazan is a potent, orally bioavailable potassium-competitive acid blocker (P-CAB) for the
treatment of acid-related gastrointestinal disorders. It functions by reversibly inhibiting the
gastric H+/K+-ATPase (proton pump). This document provides detailed application notes and
protocols for the synthesis of Zastaprazan, with a focus on the key chemical transformations
involved in its preparation.

Note on Starting Material: Initial inquiries regarding the synthesis of Zastaprazan involved
methyl 5,6-diamino-2-pyridinecarboxylate. However, a thorough review of the relevant
patent literature, specifically patent WO2018008929A1, indicates that the synthesis of
Zastaprazan does not utilize this molecule. The established synthetic route commences with an
isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate core. The following
protocols are based on the synthetic pathway disclosed in the aforementioned patent.

Synthetic Pathway Overview

The synthesis of Zastaprazan can be summarized in the following key steps:
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» Reductive Amination: Coupling of the core intermediate, isopropyl 8-amino-2,3-
dimethylimidazo[1,2-a]pyridine-6-carboxylate, with 2,6-dimethylbenzaldehyde.

o Hydrolysis: Conversion of the isopropyl ester to the corresponding carboxylic acid.

e Amide Coupling: Formation of the final Zastaprazan product by coupling the carboxylic acid

with azetidine.

A schematic of this synthetic workflow is presented below.
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Caption: Synthetic workflow for Zastaprazan.

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Step 1: Synthesis of Isopropyl 8-((2,6-
dimethylbenzyl)amino)-2,3-dimethylimidazo[1,2-
a]pyridine-6-carboxylate

This step involves the reductive amination of the primary amine with an aldehyde to form the
secondary amine.

Table 1: Reagents and Reaction Conditions for Reductive Amination

Reagent/Parameter  Molar Equiv. Amount Purpose

Isopropyl 8-amino-2,3-
dimethylimidazo[1,2-

o 1.0 (based on scale) Starting Material

a]pyridine-6-
carboxylate
2,6-
Dimethylbenzaldehyd 1.1 (calculated) Reagent
e
Sodium )

] ] 15 (calculated) Reducing Agent
triacetoxyborohydride
Dichloroethane (DCE) - (sufficient volume) Solvent
Acetic Acid catalytic (small amount) Catalyst
Temperature - Room Temperature Reaction Condition
Reaction Time - 12-24 hours Reaction Duration

Protocol:
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» To a solution of isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate in
dichloroethane, add 2,6-dimethylbenzaldehyde and a catalytic amount of acetic acid.

 Stir the mixture at room temperature for 1 hour.
¢ Add sodium triacetoxyborohydride portion-wise over 30 minutes.

o Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by
TLC or LC-MS.

» Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of sodium bicarbonate.

o Separate the organic layer, and extract the agueous layer with dichloromethane.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired
product.

Step 2: Synthesis of 8-((2,6-Dimethylbenzyl)amino)-2,3-
dimethylimidazo[1,2-a]pyridine-6-carboxylic acid

This step involves the hydrolysis of the isopropyl ester to the carboxylic acid.

Table 2: Reagents and Reaction Conditions for Hydrolysis
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Reagent/Parameter  Molar Equiv. Amount Purpose

Isopropyl 8-((2,6-
dimethylbenzyl)amino) 1.0 (based on scale) Starting Material

-...-carboxylate

Lithium Hydroxide

(LiOH) 3.0 (calculated) Base

Tetrahydrofuran (THF) - (sufficient volume) Solvent

Water - (sufficient volume) Co-solvent

Temperature - 60 °C Reaction Condition

Reaction Time - 4-8 hours Reaction Duration
Protocol:

» Dissolve the isopropyl ester intermediate in a mixture of THF and water.
e Add lithium hydroxide and heat the mixture to 60 °C.
 Stir at this temperature for 4-8 hours, monitoring the reaction by TLC or LC-MS.

o After completion, cool the reaction mixture to room temperature and remove the THF under
reduced pressure.

 Acidify the remaining aqueous solution to pH 3-4 with 1N HCI.

o Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield
the carboxylic acid.

Step 3: Synthesis of Zastaprazan (Amide Coupling)

This is the final step where the carboxylic acid is coupled with azetidine.

Table 3: Reagents and Reaction Conditions for Amide Coupling
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Reagent/Parameter  Molar Equiv. Amount Purpose
8-((2,6-
Dimethylbenzyl)amino 1.0 (based on scale) Starting Material

)-...-carboxylic acid

Azetidine 1.2 (calculated) Reagent
HATU
(Hexafluorophosphate )
1.2 (calculated) Coupling Agent

Azabenzotriazole

Tetramethyl Uronium)

DIPEA (N,N-

Diisopropylethylamine 3.0 (calculated) Base

)

Dimethylformamide o

- (sufficient volume) Solvent

(DMF)

Temperature - Room Temperature Reaction Condition

Reaction Time - 12-18 hours Reaction Duration
Protocol:

e To a solution of the carboxylic acid in DMF, add DIPEA and stir for 10 minutes.

e Add HATU to the mixture and stir for another 20 minutes.

e Add azetidine and continue stirring at room temperature for 12-18 hours.

e Monitor the reaction by TLC or LC-MS.

e Once complete, pour the reaction mixture into water and extract with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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» Purify the crude product by column chromatography or recrystallization to obtain

Zastaprazan.

Mechanism of Action: Zastaprazan as a P-CAB

Zastaprazan exerts its pharmacological effect by competitively inhibiting the H+/K+-ATPase in
gastric parietal cells. This mechanism is distinct from that of proton pump inhibitors (PPIs),

which bind irreversibly.
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Caption: Mechanism of action of Zastaprazan.
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Conclusion

The synthesis of Zastaprazan is a multi-step process that relies on standard organic
transformations. The protocols provided herein, based on publicly available patent information,
offer a comprehensive guide for the laboratory-scale synthesis of this important pharmaceutical
agent. Accurate identification of the starting materials and careful execution of each synthetic
step are crucial for achieving high yields and purity of the final product.

« To cite this document: BenchChem. ["Methyl 5,6-diamino-2-pyridinecarboxylate in the
synthesis of Zastaprazan"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340193#methyl-5-6-diamino-2-pyridinecarboxylate-
in-the-synthesis-of-zastaprazan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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